molecular formula C15H21ClN2O3S B4557037 N-(4-chlorobenzyl)-1-(ethylsulfonyl)piperidine-4-carboxamide

N-(4-chlorobenzyl)-1-(ethylsulfonyl)piperidine-4-carboxamide

Cat. No.: B4557037
M. Wt: 344.9 g/mol
InChI Key: NJAHPZXJYAUARE-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-1-(ethylsulfonyl)piperidine-4-carboxamide is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a 4-chlorobenzyl group and an ethylsulfonyl group

Scientific Research Applications

N-(4-chlorobenzyl)-1-(ethylsulfonyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-1-(ethylsulfonyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via nucleophilic substitution reactions using 4-chlorobenzyl chloride and a suitable nucleophile.

    Addition of the Ethylsulfonyl Group: The ethylsulfonyl group can be added through sulfonylation reactions using ethylsulfonyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Common techniques include:

    Batch Reactors: Used for precise control over reaction conditions and scalability.

    Continuous Flow Reactors: Employed for efficient and consistent production, reducing reaction times and improving safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-1-(ethylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or piperidine ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: 4-chlorobenzyl chloride with a nucleophile in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-1-(ethylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)piperidine-4-carboxamide: Lacks the ethylsulfonyl group, which may affect its chemical and biological properties.

    N-(4-methylbenzyl)-1-(ethylsulfonyl)piperidine-4-carboxamide: Substitution of the chlorine atom with a methyl group, potentially altering its reactivity and activity.

Uniqueness

N-(4-chlorobenzyl)-1-(ethylsulfonyl)piperidine-4-carboxamide is unique due to the presence of both the 4-chlorobenzyl and ethylsulfonyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-ethylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3S/c1-2-22(20,21)18-9-7-13(8-10-18)15(19)17-11-12-3-5-14(16)6-4-12/h3-6,13H,2,7-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAHPZXJYAUARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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